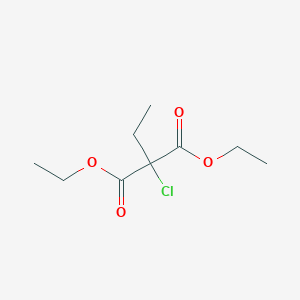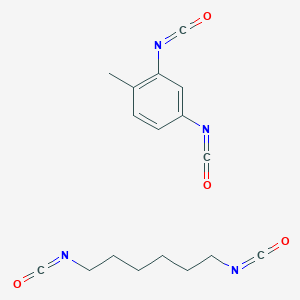
Diméthoxydiphénylsilane
Vue d'ensemble
Description
Dimethoxydiphenylsilane, also known as diphenyldimethoxysilane, is an organosilicon compound with the molecular formula C14H16O2Si. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is characterized by the presence of two methoxy groups and two phenyl groups attached to a silicon atom .
Applications De Recherche Scientifique
Dimethoxydiphenylsilane has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Dimethoxydiphenylsilane, also known as Diphenyldimethoxysilane, is primarily used as a precursor to prepare silica . It is also used as an electrolyte additive in lithium-ion batteries .
Mode of Action
Dimethoxydiphenylsilane interacts with its targets through a process of hydrolysis and condensation . In the presence of a strong base, it undergoes hydrolysis to generate silanol, which is then activated by the base. The activated silanol undergoes a direct reaction with unhydrolyzed alkoxy silane to give condensation products .
Biochemical Pathways
The primary biochemical pathway affected by Dimethoxydiphenylsilane is the formation of silica through hydrolysis and condensation . This process results in the formation of a three-dimensional crosslinking having a higher bulk density of silica gel .
Result of Action
The primary result of Dimethoxydiphenylsilane’s action is the formation of silica gel with a high bulk density . In lithium-ion batteries, it acts as an electrolyte additive and prevents the batteries from overcharging .
Action Environment
The action of Dimethoxydiphenylsilane can be influenced by environmental factors such as temperature and the presence of moisture. It is known to react slowly with moisture/water , and its reactivity can be influenced by the presence of a strong base .
Analyse Biochimique
Biochemical Properties
Dimethoxydiphenylsilane is known to participate in biochemical reactions, particularly in the preparation of diphenylsilylene derivatives of diols by exchange
Cellular Effects
In the context of lithium-ion batteries, Dimethoxydiphenylsilane has been shown to prevent overcharging . It participates in the formation of the surface layer on the cathode electrode, which prevents electrolyte from further decomposition and promotes Li+ conduction of the cathode/electrolyte interphase . This suggests that Dimethoxydiphenylsilane may influence cell function by interacting with cellular components and influencing their activities.
Molecular Mechanism
The molecular mechanism of Dimethoxydiphenylsilane involves its electro-oxidation and participation in the formation of the surface layer on the cathode electrode . This prevents further decomposition of the electrolyte and promotes Li+ conduction of the cathode/electrolyte interphase .
Temporal Effects in Laboratory Settings
It is known that it can be used as an electrolyte additive in lithium-ion batteries, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
It is known to be used as a precursor to prepare silica .
Subcellular Localization
Given its role as a precursor to prepare silica, it may be localized in areas of the cell where silica production occurs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethoxydiphenylsilane can be synthesized through the reaction of dichlorodiphenylsilane with methanol in the presence of a base. The reaction typically proceeds as follows:
(C6H5)2SiCl2+2CH3OH→(C6H5)2Si(OCH3)2+2HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product .
Industrial Production Methods: In industrial settings, dimethoxydiphenylsilane is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethoxydiphenylsilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form diphenylsilanediol and methanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The methoxy groups can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Condensation: Other silanes or silanols under acidic or basic conditions.
Substitution: Halides, amines, or other nucleophiles in the presence of a catalyst.
Major Products:
Hydrolysis: Diphenylsilanediol and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Dimethoxydiphenylsilane can be compared with other similar organosilicon compounds, such as:
Trimethoxyphenylsilane: Contains three methoxy groups and one phenyl group attached to silicon.
Triethoxyphenylsilane: Contains three ethoxy groups and one phenyl group attached to silicon.
Diphenylsilanediol: Contains two hydroxyl groups and two phenyl groups attached to silicon.
Uniqueness: Dimethoxydiphenylsilane is unique due to its specific combination of methoxy and phenyl groups, which provide a balance of reactivity and stability.
Propriétés
IUPAC Name |
dimethoxy(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUXYBVKTIBBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121536-62-7 | |
| Record name | Benzene, 1,1′-(dimethoxysilylene)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121536-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2044717 | |
| Record name | Dimethoxy(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Benzene, 1,1'-(dimethoxysilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyldimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13253 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6843-66-9 | |
| Record name | Diphenyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6843-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxydiphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxydiphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(dimethoxysilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethoxy(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxydiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHOXYDIPHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02QB6788GC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 8-fluoro-5-(3-fluoropropyl)-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B146639.png)











